molecular formula C20H21N5OS B12011180 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide CAS No. 361165-45-9

2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide

Cat. No.: B12011180
CAS No.: 361165-45-9
M. Wt: 379.5 g/mol
InChI Key: VBIPBVBWEDYOGS-RCCKNPSSSA-N
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Description

2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.

    Thioether Formation: The triazole derivative can be reacted with an alkyl halide to introduce the thioether group.

    Hydrazide Formation: The acetohydrazide moiety can be introduced through a condensation reaction with hydrazine hydrate.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the Schiff base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring or the thioether group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for potential use as antibiotics or antifungal agents.

    Anticancer Agents: Some triazole compounds have shown promise in inhibiting cancer cell growth.

Industry

    Agriculture: These compounds can be used as fungicides or herbicides.

    Pharmaceuticals: Potential use in drug development for various therapeutic applications.

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Thioether-Containing Compounds: Compounds with similar thioether linkages.

    Schiff Bases: Compounds with similar imine (Schiff base) functionalities.

Uniqueness

The uniqueness of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Biological Activity

The compound 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, particularly focusing on its antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4OSC_{19}H_{20}N_{4}OS. The structure features a triazole ring, which is significant for its biological activity, particularly its interaction with various biological targets.

Antioxidant Activity

Antioxidant activity is crucial in mitigating oxidative stress, which is linked to various diseases. Studies have demonstrated that derivatives of triazole exhibit significant antioxidant properties.

Research Findings

  • DPPH Assay : The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, which measures the ability to scavenge free radicals. It showed comparable activity to standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol .
  • FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay indicated that the compound has a strong reducing power, suggesting it can effectively donate electrons to neutralize free radicals .

Anticancer Activity

The anticancer potential of the compound has been investigated against various cancer cell lines.

Case Studies

  • Cell Proliferation Inhibition : In vitro studies showed that the compound inhibited the proliferation of several cancer cell lines, including breast (MCF-7) and gastric cancer cells (OCUM-2MD3), with IC50 values indicating significant potency .
  • Mechanism of Action : The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. The compound's structure allows it to interact with various proteins involved in these pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed.

Evaluation Methods

  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The compound exhibited moderate to high activity against these pathogens .
  • Comparative Analysis : When compared to standard antibiotics, the compound showed superior activity against certain strains, highlighting its potential as a novel antimicrobial agent .

Summary of Biological Activities

Activity TypeMethod UsedResultsReference
AntioxidantDPPHComparable to BHT and α-tocopherol
FRAPStrong reducing power
AnticancerCell Proliferation AssaySignificant inhibition in MCF-7 and OCUM-2MD3 cells
AntimicrobialMICModerate to high activity against E. coli and S. aureus

Properties

CAS No.

361165-45-9

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C20H21N5OS/c1-3-25-19(17-12-8-5-9-13-17)23-24-20(25)27-14-18(26)22-21-15(2)16-10-6-4-7-11-16/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-15+

InChI Key

VBIPBVBWEDYOGS-RCCKNPSSSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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